2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
CAS No.: 1449117-66-1
Cat. No.: VC2731884
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride - 1449117-66-1](/images/structure/VC2731884.png)
Specification
CAS No. | 1449117-66-1 |
---|---|
Molecular Formula | C8H13Cl2N3 |
Molecular Weight | 222.11 g/mol |
IUPAC Name | 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride |
Standard InChI | InChI=1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H |
Standard InChI Key | VQHLGBLVJVLMIP-UHFFFAOYSA-N |
SMILES | CCC1=NC=C2CNCC2=N1.Cl.Cl |
Canonical SMILES | CCC1=NC=C2CNCC2=N1.Cl.Cl |
Introduction
The chemical identification of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can be established through several standardized parameters that enable precise recognition and differentiation from related compounds. These identifiers serve as crucial reference points for researchers working with this compound.
Table 1: Chemical Identifiers of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Identifier Type | Value |
---|---|
Product Name | 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride |
IUPAC Name | 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride |
Catalog Number | 2609DX |
Chemical Structure and Properties
The molecular structure of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride features a bicyclic system composed of fused pyrrole and pyrimidine rings, with the pyrrole nitrogen atom positioned at the bridgehead. The compound contains an ethyl group attached to the carbon at position 2 of the pyrimidine ring, distinguishing it from the unsubstituted parent compound. The dihydrochloride salt formation occurs at the basic nitrogen atoms within the structure, typically at the pyrimidine nitrogen and the pyrrole nitrogen.
The structural characteristics of this compound can be better understood by examining the related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, which shares the same core scaffold but lacks the ethyl substituent. According to the available molecular information for the related compound, the structure follows the standard nomenclature for fused heterocyclic systems, with the [3,4-d] designation indicating the specific fusion pattern between the pyrrole and pyrimidine rings .
The molecular formula of the parent compound (without the ethyl group and as free base) is C₆H₇N₃, with a molecular weight of 121.14 g/mol . For 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, the addition of the ethyl group (C₂H₅) and two HCl molecules would modify both the formula and molecular weight accordingly.
Structural Comparison
To better understand the structural features of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, it is valuable to compare it with closely related compounds. The unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has a SMILES notation of C1C2=CN=CN=C2CN1 , while the 2-ethyl derivative would have an additional ethyl group attached to one of the carbon atoms in the pyrimidine ring.
The dihydrochloride salt formation significantly affects the compound's properties. In the case of the related compound 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, the molecular formula becomes C₆H₇N₃·2HCl with a molecular weight of 194.06 g/mol . This salt formation enhances water solubility but may affect lipophilicity and membrane permeability.
Physical and Chemical Properties
The physical and chemical properties of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride are influenced by both its core structure and the dihydrochloride salt formation. While specific data for this exact compound is limited in the available search results, some properties can be inferred from related compounds and general principles of organic chemistry.
As a dihydrochloride salt, the compound is expected to be a crystalline solid at room temperature with enhanced water solubility compared to its free base form. The salt formation typically results in higher melting points and reduced solubility in non-polar organic solvents. The presence of the ethyl group would confer slightly increased lipophilicity compared to the unsubstituted parent compound.
Based on the properties of the related compound 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, which has a purity specification of 95% , similar high-purity standards would be expected for research-grade 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.
Hazard Type | Classification |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System |
Synthesis and Preparation
Pyrrolopyrimidine derivatives typically require multi-step synthetic procedures involving the construction of the heterocyclic ring system followed by appropriate functionalization. For compounds like 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, this would involve strategies to establish the fused ring system and introduce the ethyl substituent at the specified position.
The dihydrochloride salt is likely formed in the final stage of synthesis by treating the free base with hydrogen chloride, typically in an organic solvent such as diethyl ether or ethanol. This salt formation step is crucial for enhancing stability and water solubility, properties that are important for both storage and application in biological research.
The development of efficient and selective synthetic methods for pyrrolopyrimidine derivatives remains an active area of research in organic chemistry, driven by the biological relevance of these compounds and their potential applications in medicinal chemistry.
Current Research Status and Future Perspectives
The structural similarity to compounds with known kinase inhibitory activity, particularly the 2,4-diamino-6,7-dihydro-5H-pyrrolo pyrimidine derivatives described in result , points to potential applications in cancer research and other areas where kinase inhibition is therapeutically relevant. The ethyl substituent at position 2 could confer specific pharmacokinetic or binding properties that differentiate this compound from related derivatives.
Future research directions might include:
-
Systematic evaluation of enzyme inhibitory activities against various kinase families
-
Structure-activity relationship studies exploring modifications of the ethyl group and other positions
-
Investigation of potential biological activities in cellular models relevant to cancer, inflammation, or other disease states
-
Computational modeling of binding interactions with potential biological targets
The limited information available about this specific compound highlights a research gap that could be addressed through more comprehensive characterization and biological evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume